molecular formula C22H19N3O3S B3992933 N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE

N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE

Cat. No.: B3992933
M. Wt: 405.5 g/mol
InChI Key: FJLLRWIIIVDNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE is a complex organic compound that features a benzhydryl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Benzhydryl Group: This step often involves a nucleophilic substitution reaction where the benzhydryl group is introduced.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE can undergo various types of chemical reactions:

    Oxidation: The furan ring and the oxadiazole ring can be susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-BENZHYDRYL-2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE: This compound has a similar structure but with a dichlorophenyl group instead of a furan ring.

    N-BENZHYDRYL-2-{[5-(2-THIENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE: This compound features a thienyl ring instead of a furan ring.

Uniqueness

The presence of the furan ring in N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

N-benzhydryl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15(29-22-25-24-21(28-22)18-13-8-14-27-18)20(26)23-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,19H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLLRWIIIVDNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE
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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE
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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE
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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE
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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE
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N-BENZHYDRYL-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}PROPANAMIDE

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